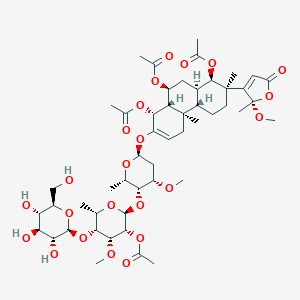
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects in animal models. It has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, its low solubility in water and other solvents can limit its use in certain experimental conditions. Furthermore, its potential toxicity and side effects need to be further investigated before its clinical use.
Orientations Futures
There are several potential future directions for the research on 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the investigation of its potential as a treatment for other neurological disorders, such as epilepsy and depression. Furthermore, its potential as a neuroprotective agent in traumatic brain injury and stroke needs to be explored further. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3,4-dimethoxybenzaldehyde and 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of a suitable reagent, such as triethylamine or N,N-dimethylformamide. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Furthermore, it has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H17N5O3 |
|---|---|
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O3/c1-4-7-18-16-13(15-17-18)14-12(19)9-5-6-10(20-2)11(8-9)21-3/h5-6,8H,4,7H2,1-3H3,(H,14,16,19) |
Clé InChI |
DNKAQLDHAFPZTF-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)



![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)



![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
